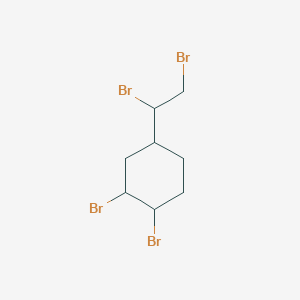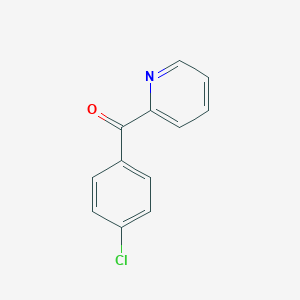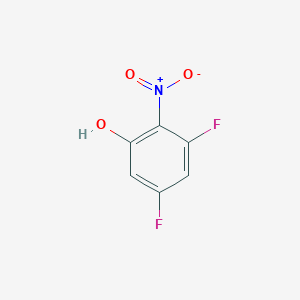
3,5-Difluoro-2-nitrophenol
Übersicht
Beschreibung
3,5-Difluoro-2-nitrophenol (CAS: 151414-46-9) is a chemical compound with the molecular formula C6H3F2NO3 . It is also known by other synonyms such as Phenol, 3,5-difluoro-2-nitro-, and its molecular weight is 175.09 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-2-nitrophenol consists of a phenol group with two fluorine atoms and a nitro group attached to the benzene ring . The InChIKey of the compound is LIQHPNDCQUCZKL-UHFFFAOYSA-N .Chemical Reactions Analysis
The thermal decomposition mechanisms of a similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), were studied under different heating conditions . The results showed that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 and a topological polar surface area of 66 Ų .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Materials Science and Chemical Engineering , specifically in the design and study of high explosives .
Summary of the Application
3,5-Difluoro-2-nitrophenol has been used as a casting carrier in the design of a new melt-cast explosive with the dual advantages of high energy and low sensitivity .
Methods of Application or Experimental Procedures
The casting carrier 3,5-difluoro-2-nitrophenol and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were taken as examples to design a new melt-cast explosive . Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of systems with different mass ratios .
Results or Outcomes
The results showed that the system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating that the system had the best stability . The safety performance of the optimized system was tested experimentally, and it was found that the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C .
Application in Thermal Decomposition Studies
Specific Scientific Field
This application is in the field of Physical Chemistry and Materials Science , specifically in the study of thermal decomposition mechanisms .
Summary of the Application
3,5-Difluoro-2-nitrophenol has been used to probe the thermal decomposition mechanisms of a novel fluorinated low-melting-point explosive .
Methods of Application or Experimental Procedures
A comparative study with trinitroanisole (TNAN) was performed under different heating conditions. The thermal decomposition processes and initial reactions were monitored by DSC-TG-FTIR-MS and T-jump-PyGC-MS coupling analyses .
Results or Outcomes
The results show that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group . The possible reaction pathway of 3,5-Difluoro-2-nitrophenol after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .
Application in Drug Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
3,5-Difluoro-2-nitrophenol can serve as a precursor to the drug mesalazine (5-aminosalicylic acid), which is used in the treatment of inflammatory bowel diseases .
Methods of Application or Experimental Procedures
The synthesis of mesalazine can be achieved by nitration of aniline followed by replacement of the amino group via its diazonium derivative .
Results or Outcomes
The outcome of this process is the production of mesalazine, a drug used in the treatment of inflammatory bowel diseases .
Application in Laboratory Research
Specific Scientific Field
This application falls under the field of Laboratory Chemistry .
Summary of the Application
3,5-Difluoro-2-nitrophenol is often used in laboratory research, particularly in the development and testing of new chemical reactions and processes .
Results or Outcomes
The outcomes of these applications can also vary widely, as they depend on the specific goals of the research .
Application in Pesticide Synthesis
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
3,5-Difluoro-2-nitrophenol can serve as a precursor to the pesticide parathion . Parathion is an organophosphate compound that is widely used as an insecticide and acaricide (mite killer).
Methods of Application or Experimental Procedures
The synthesis of parathion involves the reaction of diethyl dithiophosphoric acid with 4-nitrophenol . The 3,5-Difluoro-2-nitrophenol could potentially be used as a substitute for 4-nitrophenol in this reaction.
Results or Outcomes
The outcome of this process is the production of parathion, a pesticide used to control insects and mites .
Application in Research and Development
Specific Scientific Field
This application falls under the field of Chemical Research and Development .
Summary of the Application
3,5-Difluoro-2-nitrophenol is often used in research and development settings, particularly in the development and testing of new chemical reactions and processes .
Results or Outcomes
The outcomes of these applications can also vary widely, as they depend on the specific goals of the research .
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Eigenschaften
IUPAC Name |
3,5-difluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQHPNDCQUCZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473712 | |
| Record name | 3,5-difluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-nitrophenol | |
CAS RN |
151414-46-9 | |
| Record name | 3,5-difluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


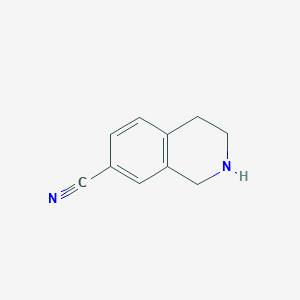
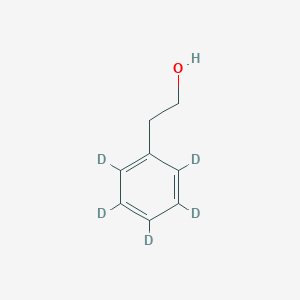
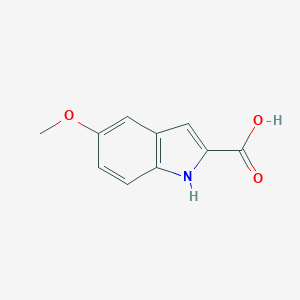
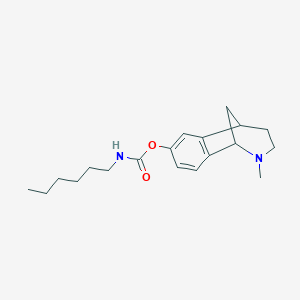
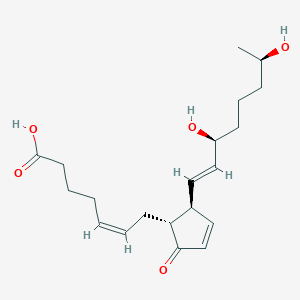
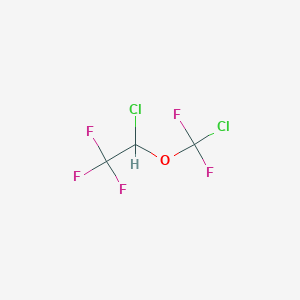
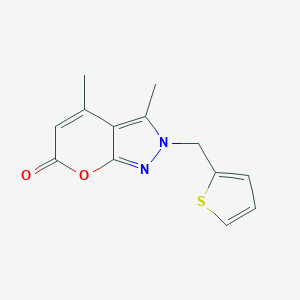
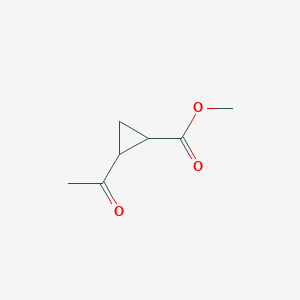
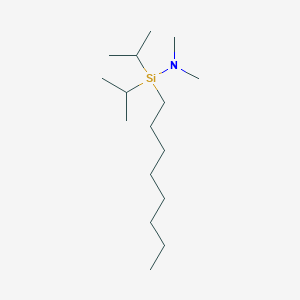
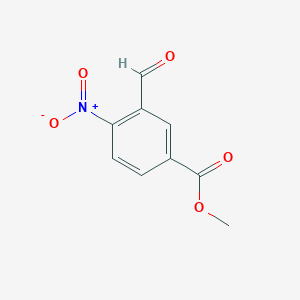
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
